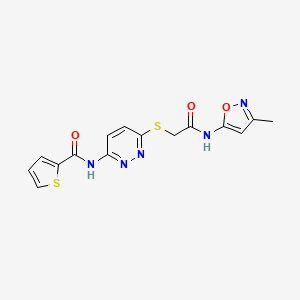

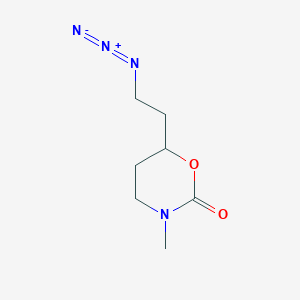

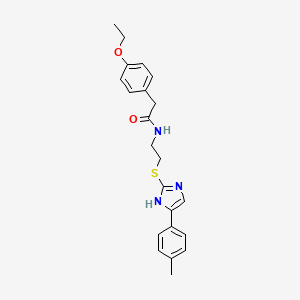

![molecular formula C24H22N4O4S2 B2407567 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683260-80-2](/img/structure/B2407567.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is synthesized from simple commercially available building blocks .

Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Applications De Recherche Scientifique

Metabolism and Disposition

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide has been studied for its metabolism and disposition characteristics. One study detailed the metabolism of a similar compound, SB-649868, highlighting its almost complete elimination over a 9-day period, primarily via feces. The study indicated extensive metabolism with negligible amounts of the compound excreted unchanged. An unusual hemiaminal metabolite (M98) was noted as a principal circulating component in plasma extracts, suggesting complex metabolic pathways (Renzulli et al., 2011).

Impact on Allergic Inflammation

Another study explored the effects of a similar compound, SG-HQ2, on mast cell-mediated allergic inflammation. It was found that SG-HQ2 attenuated histamine release and significantly diminished the enhanced expression of pro-inflammatory cytokines. The results suggested that compounds like SG-HQ2, which are analogs of gallic acid, could be potential therapeutic candidates for mast cell-mediated allergic inflammatory diseases (Je et al., 2015).

Potential as a Diagnostic Agent

Research into similar compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) indicated potential applications in visualizing primary breast tumors in vivo. This compound's tumor accumulation is based on preferential binding to sigma receptors, which are overexpressed on breast cancer cells. The study showed that P-(123)I-MBA accumulates in most breast tumors in vivo, hinting at the potential use of similar compounds for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[benzyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4S2/c1-16(29)25-19-10-13-21-22(14-19)33-24(26-21)27-23(30)18-8-11-20(12-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,29)(H,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWDCGXZCZBMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

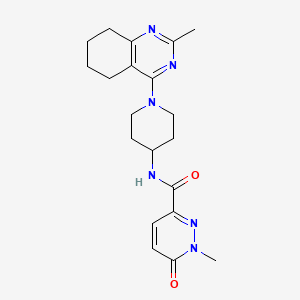

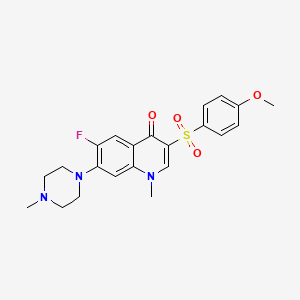

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

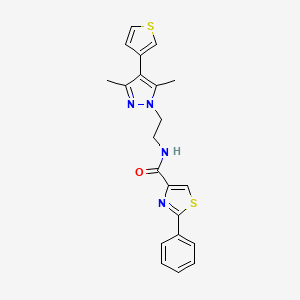

![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)

![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)

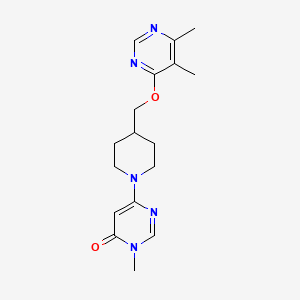

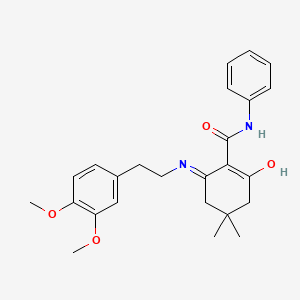

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)

![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)